Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro-

Übersicht

Beschreibung

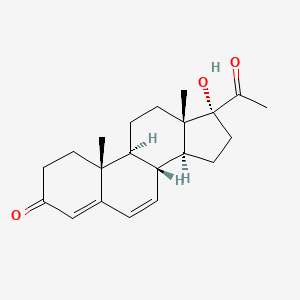

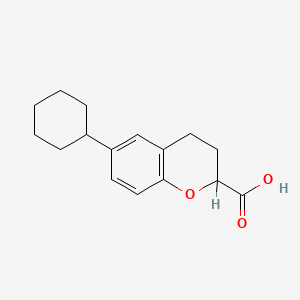

Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro-, also known as Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro-, is a useful research compound. Its molecular formula is C17H26N4O5S and its molecular weight is 398.5 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 732095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thromboxane Receptor Antagonist

BM-531 has been identified as a Thromboxane Receptor Antagonist . Thromboxane is a substance produced in the body that promotes clotting and constriction of blood vessels. By acting as an antagonist, BM-531 can help prevent these effects, which could be beneficial in conditions where clotting or vasoconstriction is a problem.

Thromboxane Synthase Inhibitor

In addition to being a Thromboxane Receptor Antagonist, BM-531 also acts as a Thromboxane Synthase Inhibitor . This means it can inhibit the enzyme that synthesizes thromboxane, further reducing the levels of this substance in the body.

Platelet Aggregation Prevention

BM-531 has been shown to prevent platelet aggregation induced by various substances . This means it can help prevent blood clots from forming, which is crucial in preventing conditions like stroke and heart attack.

Production of TXB2

BM-531 can totally prevent the production of TXB2 , a stable metabolite of thromboxane. This further contributes to its potential use in conditions related to thromboxane.

Derivative of Torsemide

BM-531 is a derivative of torsemide , a high ceiling loop diuretic. While it lacks the diuretic property of torsemide, its other properties make it a promising inhibitor of platelet .

Wirkmechanismus

Target of Action

BM-531 primarily targets the thromboxane A2 (TXA2) receptors on human platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

BM-531 acts as a TXA2 receptor antagonist and a thromboxane synthase inhibitor . It binds to the TXA2 receptors on platelets, preventing the action of TXA2 and thereby inhibiting platelet aggregation . This interaction results in a decrease in the prothrombotic action of TXA2 .

Biochemical Pathways

The primary biochemical pathway affected by BM-531 is the TXA2 synthesis pathway . TXA2 is produced by the action of thromboxane synthase on the endoperoxide prostaglandin H2 (PGH2) . By inhibiting thromboxane synthase, BM-531 prevents the production of TXA2, thereby affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .

Result of Action

The primary molecular effect of BM-531 is the prevention of platelet aggregation . In human citrated platelet-rich plasma, BM-531 has been shown to prevent platelet aggregation induced by arachidonic acid, U-46619, or collagen . Additionally, it completely prevents the production of TXB2, a stable metabolite of TXA2 .

Action Environment

The action of BM-531 is influenced by the presence of activated platelets and macrophages . The compound’s efficacy and stability may also be affected by environmental factors such as temperature, as it is recommended to be stored at room temperature .

Eigenschaften

IUPAC Name |

1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPYVMLNHDSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182644 | |

| Record name | BM-531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284464-46-6 | |

| Record name | BM-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BM-531 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does BM-531 interact with its target and what are the downstream effects?

A1: BM-531 exhibits a high affinity for human platelet thromboxane A2 (TXA2) receptors. [, ] It binds to these receptors, preventing TXA2 from binding and exerting its effects. This inhibition leads to reduced platelet aggregation, a crucial process in thrombus formation. [, ] Additionally, BM-531 inhibits thromboxane synthase, the enzyme responsible for TXA2 synthesis, further contributing to its antiplatelet activity. []

Q2: What in vitro and in vivo evidence supports the efficacy of BM-531 as an antiplatelet agent?

A3: Numerous studies demonstrate the antiplatelet efficacy of BM-531. In vitro, BM-531 effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, U-46619 (a stable TXA2 agonist), collagen, and ADP. [, ] It also prevents TXB2 production by activated platelets. [] In vivo, BM-531 significantly prolongs closure time in whole blood samples analyzed using the PFA-100, a device assessing platelet function. [] Additionally, BM-531 prevents U-46619-induced rat fundus contractions, further supporting its anti-TXA2 activity. []

Q3: Are there any potential applications of BM-531 beyond its antiplatelet activity?

A4: One study explores the potential of BM-531 in characterizing platelet adhesion to protein surfaces. [] By using BM-531 to inhibit TXA2 signaling, researchers can elucidate the role of TXA2 in platelet adhesion under various conditions. This highlights the potential of BM-531 as a valuable tool in studying platelet function and exploring new therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1226159.png)

![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)

![1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea](/img/structure/B1226162.png)

![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)